molecular formula C7H11BrO B8568577 1-Bromo-4-[(prop-2-yn-1-yl)oxy]butane CAS No. 101339-72-4

1-Bromo-4-[(prop-2-yn-1-yl)oxy]butane

Cat. No.: B8568577
CAS No.: 101339-72-4
M. Wt: 191.07 g/mol
InChI Key: RWSPVSSMYPMYEG-UHFFFAOYSA-N
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Description

1-Bromo-4-[(prop-2-yn-1-yl)oxy]butane is a brominated aliphatic ether featuring a propargyl (prop-2-yn-1-yl) ether group. This compound is structurally characterized by a four-carbon butane chain with a bromine atom at the terminal position and a propargyl ether substituent at the fourth carbon. The propargyl group introduces reactivity suitable for click chemistry (e.g., azide-alkyne cycloaddition), making this compound valuable in polymer science, bioconjugation, and targeted synthesis .

Properties

CAS No.

101339-72-4

Molecular Formula

C7H11BrO

Molecular Weight

191.07 g/mol

IUPAC Name

1-bromo-4-prop-2-ynoxybutane

InChI

InChI=1S/C7H11BrO/c1-2-6-9-7-4-3-5-8/h1H,3-7H2

InChI Key

RWSPVSSMYPMYEG-UHFFFAOYSA-N

Canonical SMILES

C#CCOCCCCBr

Origin of Product

United States

Comparison with Similar Compounds

Molecular Structure and Substituent Effects

The compound’s closest structural analogs are bromobutane derivatives with ether-linked substituents. Key examples include:

  • 1-Bromo-4-(2-methoxyethoxy)butane (CAS 59551-76-7): Contains a methoxyethoxy group, enhancing hydrophilicity .
  • 1-Bromo-4-(tert-butoxy)butane (CAS 69775-78-6): Features a bulky tert-butoxy group, sterically hindering nucleophilic substitution .
Table 1: Structural and Substituent Comparison
Compound Substituent Key Structural Feature
1-Bromo-4-[(prop-2-yn-1-yl)oxy]butane Prop-2-yn-1-yl ether Alkyne functionality for click reactions
1-Bromo-4-(2-methoxyethoxy)butane Methoxyethoxy ether Increased polarity, water solubility
1-Bromo-4-(tert-butoxy)butane tert-Butoxy ether Steric bulk, reduced reactivity
1-Bromo-4-(t-butyldimethylsilyloxy)butane Silyl ether Enhanced stability, orthogonal protection

Physico-Chemical Properties

Data from analogs suggest trends in physical properties:

  • Boiling Points :
    • The tert-butoxy derivative (203.9°C predicted) has a higher boiling point than 1-bromobutane (101–103°C) , reflecting increased molecular weight and steric effects.
    • The propargyl analog likely has a lower boiling point than the tert-butoxy derivative due to reduced molecular weight.
  • Density :
    • The tert-butoxy compound has a predicted density of 1.160 g/cm³ , while the silyl ether’s density is unlisted but expected to be higher due to silicon’s atomic mass .
  • Stability :
    • Silyl ethers (e.g., t-butyldimethylsilyloxy) resist hydrolysis under mild conditions, unlike propargyl or methoxyethoxy groups, which are more reactive .

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